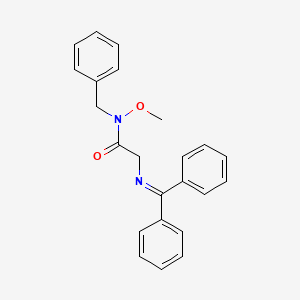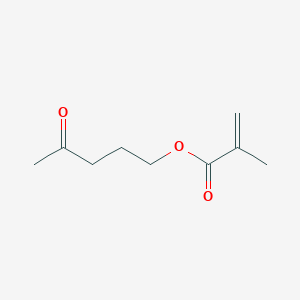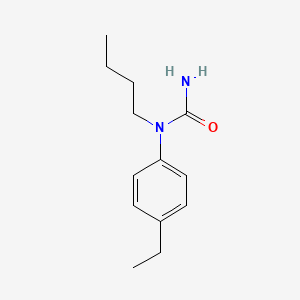
2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-: is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by a pyran ring fused with a lactone, and it features a methyl group at the 6th position and an octynyl group at the 4th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- typically involves the reaction of 6-methyl-2H-pyran-2-one with an appropriate octynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution at the 4th position of the pyranone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the methyl or octynyl groups.
Applications De Recherche Scientifique
Chemistry: 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
- 2H-Pyran-2-one, 4-methoxy-6-methyl-
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one, 6-methyl-4-methoxy
Comparison: Compared to these similar compounds, 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is unique due to the presence of the octynyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyranone derivatives.
Propriétés
Numéro CAS |
502624-18-2 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-methyl-4-oct-1-ynylpyran-2-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-5-6-7-8-9-13-10-12(2)16-14(15)11-13/h10-11H,3-7H2,1-2H3 |
Clé InChI |
QURBWGIRSNVOPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC(=O)OC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)


![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)

![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)




![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)

![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)
